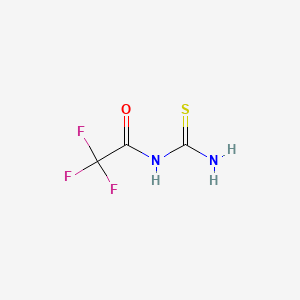![molecular formula C7H9IO2 B12835034 Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,5S)-4-iodo-6-oxabicyclo[321]octan-7-one is a bicyclic compound featuring an iodine atom, an oxabicyclo ring, and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one typically involves the iodination of a precursor compound, such as a bicyclic ketone. The reaction conditions often include the use of iodine and a suitable oxidizing agent under controlled temperature and solvent conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The process would be optimized for cost-effectiveness and scalability, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one involves its interaction with molecular targets, such as enzymes or receptors. The iodine atom and the ketone group play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,3s,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
- Rel-(1R,3r,5S)-8-Oxabicyclo[3.2.1]octan-3-amine hydrochloride
- Rel-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one
Uniqueness
Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This sets it apart from other similar bicyclic compounds that may lack the iodine atom or have different functional groups.
Propiedades
Fórmula molecular |
C7H9IO2 |
|---|---|
Peso molecular |
252.05 g/mol |
Nombre IUPAC |
(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one |
InChI |
InChI=1S/C7H9IO2/c8-5-2-1-4-3-6(5)10-7(4)9/h4-6H,1-3H2/t4-,5?,6+/m1/s1 |
Clave InChI |
ALVFLEWPYOOJPZ-QBQQJPCDSA-N |
SMILES isomérico |
C1CC([C@@H]2C[C@@H]1C(=O)O2)I |
SMILES canónico |
C1CC(C2CC1C(=O)O2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B12834951.png)
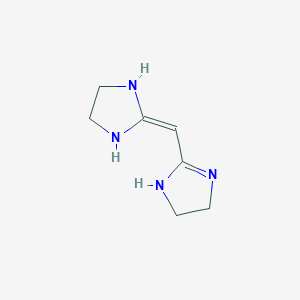
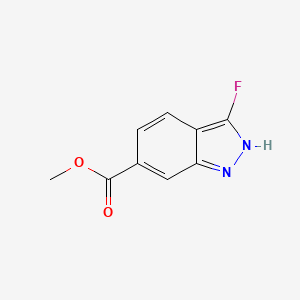
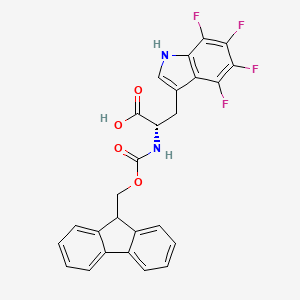
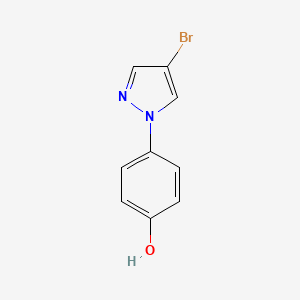
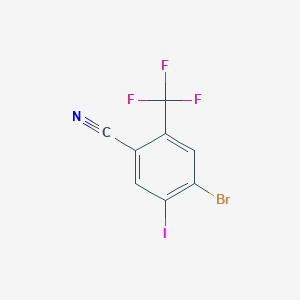
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

